5-Amino-2-piperidin-1-yl-benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 5-Amino-2-piperidin-1-yl-benzoic acid often involves intricate chemical processes. For instance, the synthesis of 2-disubstituted-amino-4-arylthiazol-5-ylalkanoic acids showcases the complexity involved in creating compounds with similar structures. These processes frequently include steps such as dehydration, nucleophilic reactions, and acid-catalyzed hydrolysis to achieve the desired chemical structure (Hirai & Sugimoto, 1977).
Molecular Structure Analysis
The molecular structure of compounds similar to 5-Amino-2-piperidin-1-yl-benzoic acid is often elucidated using techniques like X-ray diffraction. These studies reveal the intricacies of molecular interactions, such as hydrogen bonds and crystal packing. For example, an investigation into the three-component complex involving piperidine-ethanol and p-hydroxybenzoic acid demonstrates the role of water as a bridge between molecules, highlighting the importance of hydrogen bonding in the crystal structure (Dega‐Szafran et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of 5-Amino-2-piperidin-1-yl-benzoic acid analogs showcases a variety of reactions these compounds can undergo. For example, piperidine-mediated cyclization reactions have been developed to synthesize complex structures, demonstrating the compound's versatility in forming diverse chemical entities (Zhang et al., 2021).
Physical Properties Analysis
Investigations into the physical properties of related compounds often focus on aspects such as thermal stability and optical properties. For instance, the thermal and optical properties of specific benzamide derivatives provide insights into the stability and behavior of these compounds under various conditions, which is crucial for understanding their potential applications (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties of compounds like 5-Amino-2-piperidin-1-yl-benzoic acid are characterized by their reactivity and interaction with other molecules. Studies on the synthesis of hybrid compounds, for example, highlight how modifications in the chemical structure can lead to new properties and potential applications (Ivanova et al., 2019).
Scientific Research Applications
Piperidine Derivatives in Drug Design Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Pharmacological Applications Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Piperidine Derivatives in Drug Design Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Pharmacological Applications Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Piperidine Derivatives in Drug Design Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Pharmacological Applications Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Safety And Hazards
properties
IUPAC Name |
5-amino-2-piperidin-1-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-9-4-5-11(10(8-9)12(15)16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,13H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAYESUQYQHNMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355612 | |
Record name | 5-Amino-2-piperidin-1-yl-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-piperidin-1-yl-benzoic acid | |
CAS RN |
65989-46-0 | |
Record name | 5-Amino-2-(1-piperidinyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65989-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-2-piperidin-1-yl-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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